Product packaging for Cynarine(Cat. No.:CAS No. 1884-23-7)

Cynarine

Cat. No.: B1148242
CAS No.: 1884-23-7
M. Wt: 516.453
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cynarine (1,3-dicaffeoylquinic acid or 1,5-dicaffeoylquinic acid) is a key bioactive, polyphenolic compound naturally found in the artichoke (Cynara cardunculus L. var. scolymus) . With a molecular formula of C25H24O12 and a molecular weight of 516.4 g/mol, it is an ester formed from quinic acid and two units of caffeic acid . This compound is of significant research interest due to its multifaceted biological activities. A prominent area of investigation is its hepatoprotective and lipid-lowering potential. Recent studies using network pharmacology, molecular docking, and cell experiments have demonstrated that this compound can significantly reduce fat deposition in models of non-alcoholic fatty liver disease (NAFLD). The mechanism appears to be closely linked to the effective regulation of key signaling pathways, including the downregulation of AKT1 and MAPK1 expression . In cardiovascular research, this compound has been shown to exert vasoprotective effects. It functions by downregulating the expression of inducible nitric oxide synthase (iNOS) in vascular smooth muscle cells, a key mediator in vascular inflammation and dysfunction . This action is complementary to its ability to upregulate the protective endothelial NOS (eNOS), positioning it as a valuable compound for studying vascular homeostasis . Emerging neuropharmacological research highlights this compound's potential neuroprotective properties. A 2023 study revealed that it inhibits exocytotic glutamate release from rat cortical nerve terminals (synaptosomes) . The mechanism involves a reduction in calcium influx through P/Q-type calcium channels and the suppression of protein kinase A (PKA) signaling, leading to decreased phosphorylation of synaptic proteins like synapsin I and SNAP-25 . This ability to modulate excitatory neurotransmission suggests this compound is a useful tool for investigating excitotoxicity in neurological disorders. Additionally, this compound is recognized for its antioxidant and anti-inflammatory properties, which contribute to its broader research applications in metabolic and inflammatory disease models . This product is provided as a high-purity chemical reference standard. It is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24O12 B1148242 Cynarine CAS No. 1884-23-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3R,4S,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDUMTOHNYZQPO-RVXRWRFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301309674
Record name 1,5-Di-O-caffeoylquinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212891-05-9, 30964-13-7
Record name 1,5-Di-O-caffeoylquinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212891-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cynarine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030964137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cynarine [INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212891059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Di-O-caffeoylquinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYNARINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85D81U9JAV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,5-Dicaffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030093
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Phytochemical Distribution and Occurrence of Cynarine

Identification of Cynarine (B160887) in Cynara scolymus L. (Artichoke)

Cynara scolymus L., commonly known as the globe artichoke, is a primary source of this compound. phytopurify.com This perennial plant, native to the Mediterranean region, is recognized for its nutritional value and its rich content of phenolic compounds, including this compound. researchgate.netmdpi.com this compound, specifically identified as 1,3-O-dicaffeoylquinic acid, is a derivative of caffeic acid and a major dicaffeoylquinic acid found in artichoke. mattioli1885journals.comresearchgate.net

Quantitative and Qualitative Assessment in Different Plant Parts

This compound is present in various parts of the artichoke plant, although its concentration can vary significantly depending on the specific tissue. While some sources initially suggested that this compound might not be naturally present in fresh artichoke but rather formed during processing, more recent data confirms its presence in the natural matrix in significant concentrations. mdpi.com

Quantitative analyses using methods such as High-Performance Liquid Chromatography (HPLC) have been employed to determine this compound levels in different artichoke tissues. researchgate.netlublin.pllatamjpharm.org Studies have shown that the distribution of this compound and other phenolic acids is not uniform throughout the plant. For instance, the roots have been reported to contain a high concentration of this compound, with one study indicating 345 mg/kg in this part. mdpi.com Caffeoylquinic acids, including this compound, are generally more concentrated than flavonoids in artichoke extracts. mdpi.com

Research indicates that the content of phenolic acids, including this compound, can be higher in leaves during vegetative growth and in young, immature buds during generative growth. researchgate.netlublin.pl Conversely, the content of these compounds may decrease as the plant ages, with young immature buds having more chlorogenic acid and this compound than mature heads at the beginning of flowering. researchgate.netlublin.pl Some studies suggest that artichoke leaves are a rich source of polyphenolic compounds, including this compound. mdpi.comauctoresonline.orgplantarchives.org One study noted that the concentration of this compound in artichoke leaves increases as the plant grows, ranging from 0.01% to 0.05% of dry matter. mdpi.com

Table 1: Reported this compound Content in Different Artichoke Plant Parts

Plant PartThis compound Content (approximate)NotesSource
Roots345 mg/kgReported in one study mdpi.com
Leaves0.01% to 0.05% of dry matterIncreases with plant growth mdpi.com
Immature BudsHigher than mature headsDuring generative growth researchgate.netlublin.pl
Mature HeadsLower than immature budsAt the beginning of flowering researchgate.netlublin.pl
Fresh ArtichokeLow concentrations generallyFound in all areas mdpi.com

Note: Values and observations are based on specific studies and may vary depending on cultivar, growing conditions, and analytical methods.

Influence of Cultivation and Processing on this compound Content in Artichoke Extracts

The concentration of this compound in artichoke can be influenced by various factors related to cultivation practices and post-harvest processing. Environmental factors, genotype, agricultural management, and postharvest practices all play a role in the content of polyphenolic compounds in artichokes. nih.gov

Cultural practices and farming systems have been shown to affect the content of this compound. researchgate.net For example, in organic farming, this compound content in the head increased by 12% compared to conventionally grown artichokes in one study. researchgate.net However, another study indicated that this compound showed a lower content in the organic cropping system compared to the conventional system for artichoke herbs. mdpi.com Additional nitrogen fertilization has been reported to raise the this compound content. mdpi.com Irrigation can also influence this compound levels, with irrigated plants showing higher content of this compound in leaves and inflorescences compared to control plants without irrigation. actahort.orgresearchgate.net Higher drying temperatures (40 and 50 °C) have been shown to increase the content of this compound in biomass leaves compared to drying at 30 °C. researchgate.netresearchgate.net

Processing methods can also impact this compound content. While some early reports suggested this compound formation during processing, it is now understood to be present in the raw material. mdpi.com Extrusion processing has been reported to cause a decrease in this compound content in raw mixtures, although it may increase its in vitro bioaccessibility. researchgate.net Isomerization during processing, such as in the preparation of juices or hydroalcoholic extracts, can influence the predominance of certain dicaffeoylquinic acids, with this compound (1,3-dicaffeoylquinic acid) being predominant in juice compared to 1,5-di-O-caffeoylquinic acid in the pomace. mazums.ac.ir

Presence of this compound in Other Botanical Sources (e.g., Arctium lappa L.)

While Cynara scolymus is the most well-known source of this compound, the compound has also been identified in other plant species. Arctium lappa L., commonly known as burdock, is one such botanical source where this compound is present. mdpi.comfrontiersin.orgdntb.gov.uaresearchgate.net Burdock roots, in particular, contain bioactive compounds including caffeoylquinic acid derivatives like chlorogenic acid and this compound. mdpi.comresearchgate.net The occurrence of this compound in Arctium lappa seeds, leaves, and roots has been reported. frontiersin.org

Beyond artichoke and burdock, this compound has also been reported in other organisms, including Echinacea angustifolia and Solanum tuberosum (potato). nih.gov It has also been detected in Dittrichia viscosa root extract, where it was identified as a major component alongside chlorogenic acid. researchgate.netnih.gov Other reported botanical sources include quince fruit (Cydonia oblonga), Caucasian whortleberry (Vaccinium arctostaphylos), Aster scaber, and sweet potato (Ipomoea batatas) tubers. phytopurify.com

Relationship with Other Caffeoylquinic Acid Derivatives and Flavonoids in Plant Matrices

This compound is a member of the caffeoylquinic acid family, a group of phenolic compounds widely distributed in the plant kingdom. core.ac.uk These compounds are esters formed between caffeic acid and quinic acid. wikipedia.org In plant matrices, this compound often co-occurs with other caffeoylquinic acid derivatives and flavonoids. mattioli1885journals.commdpi.complantarchives.org

Contextualization within Dicaffeoylquinic Acids

This compound is specifically classified as a dicaffeoylquinic acid (diCQA) because it contains two caffeic acid moieties esterified to a quinic acid core. mattioli1885journals.comresearchgate.net Other dicaffeoylquinic acid isomers exist, differing in the positions on the quinic acid molecule where the caffeic acid residues are attached. Examples include 3,4-dicaffeoylquinic acid and 3,5-dicaffeoylquinic acid. wikipedia.orgnih.govresearchgate.net this compound (1,3-dicaffeoylquinic acid) is often highlighted as a major dicaffeoylquinic acid derivative in artichoke. mattioli1885journals.com The presence and relative abundance of different dicaffeoylquinic acids contribute to the complex phytochemical profile of plants like artichoke.

Table 2: Structural Relationship of this compound with other Caffeoylquinic Acids

Compound NameClassificationStructure
Chlorogenic AcidMonocaffeoylquinic AcidCaffeic acid esterified to quinic acid (typically at the 5-position)
This compound (1,3-diCQA)Dicaffeoylquinic AcidTwo caffeic acid molecules esterified to quinic acid (at the 1 and 3 positions)
Other Dicaffeoylquinic AcidsDicaffeoylquinic AcidTwo caffeic acid molecules esterified to quinic acid (at other positions, e.g., 3,4; 3,5)

Interplay with Sesquiterpene Lactones (e.g., Cynaropicrin)

Research indicates that sesquiterpene lactones, including cynaropicrin (B1669659), are largely responsible for the bitter taste of artichoke leaves. nih.govnih.gov Cynaropicrin is reported to constitute a significant percentage (5-10%) of the sesquiterpenes in Cynara cardunculus extract and can be found in high abundance in artichoke leaves. wikipedia.orgmdpi.com Studies on the phytotoxic activity of C. cardunculus leaf extracts have focused on sesquiterpene lactones, demonstrating their potential as bioherbicides. mdpi.com Investigations into binary mixtures of sesquiterpene lactones from C. cardunculus, including cynaropicrin, aguerin B, and grosheimin, have shown predominantly additive and synergistic responses in bioassays, suggesting that these sesquiterpene lactones act jointly. mdpi.comnih.gov

While the direct interplay or synergistic effects specifically between this compound and cynaropicrin in the context of phytochemical distribution or their combined biological roles in the plant are not extensively detailed in the provided search results, the co-occurrence and individual activities of these compounds are well-documented. This compound is known for its hepatoprotective, antioxidant, and hypocholesterolemic effects. mazums.ac.ir Cynaropicrin, on the other hand, has demonstrated a range of biological activities, including anti-inflammatory, anti-tumor, antioxidative, and anti-hyperlipidemic properties. nih.govpreprints.orgpreprints.orgmdpi.com

Biosynthesis and Metabolic Pathways of Cynarine

Enzymatic Pathways Involved in Cynarine (B160887) Biosynthesis in Plants

The synthesis of caffeoylquinic acids, such as chlorogenic acid (5-caffeoylquinic acid) and dicaffeoylquinic acids (like 1,5-dicaffeoylquinic acid), involves key enzymes belonging to the BAHD acyltransferase superfamily. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net

Role of Hydroxycinnamoyl-Coenzyme A Quinate Transferases (HQT)

Hydroxycinnamoyl-Coenzyme A quinate transferase (HQT) is considered a key enzyme in the synthesis of chlorogenic acid (CGA), a precursor to dicaffeoylquinic acids. mdpi.comnih.govfrontiersin.org HQT catalyzes the esterification of caffeoyl-CoA with quinic acid to form CGA (5-caffeoylquinic acid). mdpi.comnih.govfrontiersin.orgfrontiersin.org Studies in artichoke have identified novel HQT genes, and recombinant HQT proteins have shown higher affinity for quinate over shikimate as a substrate. nih.gov Transient and stable expression of HQT1 in Nicotiana has resulted in higher production of both CGA and this compound (1,3-dicaffeoylquinic acid), suggesting a role for HQT isoforms in the synthesis of these compounds. nih.govnih.govresearchgate.net While HQT primarily forms CGA, its involvement in providing precursors for dicaffeoylquinic acid synthesis is evident. nih.govresearchgate.net

Intermediates and Precursors (e.g., Quinic Acid, Caffeoyl-CoA)

The biosynthesis of caffeoylquinic acids, including those that can lead to this compound, utilizes specific intermediates and precursors. Quinic acid is a crucial substrate, serving as the acyl acceptor in the esterification reaction catalyzed by HQT. mdpi.comnih.govfrontiersin.orgfrontiersin.org Caffeoyl-CoA is the activated form of caffeic acid and acts as the acyl donor in this reaction. mdpi.comnih.govfrontiersin.orgfrontiersin.org Caffeoyl-CoA is typically supplied through the phenylpropanoid pathway, involving enzymes like phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), which convert phenylalanine to p-coumaroyl-CoA, followed by hydroxylation and activation to caffeoyl-CoA. mdpi.comfrontiersin.orgresearchgate.net

Several proposed routes for CGA synthesis, which provide the caffeoylquinic acid backbone, involve caffeoyl-CoA and quinic acid as direct substrates for HQT. mdpi.comnih.govfrontiersin.orgfrontiersin.org

Proposed Mechanisms for this compound Formation (e.g., Transesterification from 1,5-Dicaffeoylquinic Acid)

While enzymatic synthesis of 1,5-dicaffeoylquinic acid occurs in plants, this compound (1,3-dicaffeoylquinic acid) is often reported to be formed from 1,5-dicaffeoylquinic acid through non-enzymatic intramolecular transesterification. mattioli1885journals.combiosoil.ruresearchgate.netresearchgate.netbiocrick.com This process can occur in warm aqueous media, such as during the extraction of plant material. mattioli1885journals.combiosoil.ruresearchgate.netbiocrick.com This suggests that a significant portion of the this compound detected in plant extracts might be an artifact of the isolation process rather than a direct enzymatic product within the plant in large quantities. mattioli1885journals.combiosoil.ruresearchgate.net

Regulation of Biosynthesis and Accumulation in Plant Tissues

The biosynthesis and accumulation of phenolic compounds, including caffeoylquinic acids, are subject to regulation by both endogenous and exogenous factors in plants. mdpi.comthieme-connect.com Endogenous factors include the plant's genetic background, developmental stage, and tissue specificity. mdpi.com For instance, the content of chlorogenic acid and this compound can vary between different tissues of the artichoke plant, with higher concentrations observed in leaves compared to the edible parts. researchgate.net This suggests potential synthesis in vegetative tissues and subsequent transport. researchgate.net

Exogenous factors, such as light and plant hormones, can also modulate the biosynthesis of these compounds. mdpi.comresearchgate.net Light has been shown to up-regulate genes involved in phenolic biosynthesis and can increase the accumulation of phenolics. researchgate.net Plant hormones, such as auxins and cytokinins, have also been suggested to enhance the expression of genes and the activity of enzymes related to CGA synthesis, thereby promoting its production. mdpi.com Transcription factors, such as MYB, are also implicated in regulating the genes involved in chlorogenic acid biosynthesis. mdpi.comresearchgate.net

Advanced Analytical Methodologies for Cynarine Research

Chromatographic Techniques for Separation and Quantification

Chromatography plays a vital role in isolating cynarine (B160887) from other compounds and determining its concentration. Various chromatographic techniques offer different advantages in terms of sensitivity, resolution, and speed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of this compound due to its ability to separate and quantify this compound from complex mixtures. HPLC methods for this compound often utilize reversed-phase columns, such as C18, under gradient conditions with mobile phases typically composed of water and organic solvents like methanol (B129727) or acetonitrile, often acidified with trifluoroacetic acid or acetic acid. Detection is commonly performed using UV or Diode Array Detection (DAD) at wavelengths around 330 nm, where this compound exhibits strong absorbance. nih.govanalytice.comlublin.plnifc.gov.vnresearchgate.net

Validated HPLC methods for this compound determination in biological samples, such as rat plasma, have been developed. One such method employed a C18 column with a mobile phase of water/methanol/acetic acid (78.5:20:2.5, v/v/v) at a flow rate of 1.3 ml/min, with UV detection at 316 nm. This method demonstrated linearity over a concentration range of 0.04 to 1.25 µg/ml in plasma samples. researchgate.net Another validated HPLC-DAD method for simultaneous determination of cynarin (B1669657) and luteolin (B72000) in plasma used a C18 column and a gradient elution with 0.05% trifluoroacetic acid in water and methanol, detected at 330 nm. This method showed linearity for cynarin within a concentration range of 1.5625 - 50.0 µg/cm³ with an R² of 0.9989. The limits of detection and quantification for cynarin were 0.75 µg/cm³ and 2.25 µg/cm³, respectively. nih.gov

HPLC-DAD has also been used for the analysis of phenolic compounds, including this compound, in artichoke extracts. nih.gov Studies have shown significant differences in this compound content in different parts of artichoke plants depending on the growth stage, as determined by HPLC. lublin.pl

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers enhanced speed, resolution, and sensitivity compared to conventional HPLC, often utilizing smaller particle size columns and higher pressures. A UPLC-PDA method has been developed and validated for the simultaneous quantification of multiple polyphenol compounds, including this compound (identified as 1,3-dicaffeoylquinic acid), in artichoke extracts and supplements. tjnpr.org This method demonstrated a linear range spanning 1-500 µg/mL with an R² of 0.99 for the quantified compounds. tjnpr.org UPLC technology, particularly with sub-2-µm particle chemistries, maximizes system efficiency and improves chromatographic resolution. lcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This method is particularly valuable for the identification and quantification of this compound in complex matrices where high sensitivity and specificity are required. LC-MS/MS allows for the detection of this compound based on its molecular mass and characteristic fragmentation pattern. dergipark.org.trnih.govresearchgate.netresearchgate.net

An LC-MS/MS method has been developed and validated for the quantification of eight phenolic compounds, including this compound, in edible plants. dergipark.org.tr This method was validated for linearity, accuracy, precision, limits of detection and quantification, and relative standard uncertainty. dergipark.org.tr LC-MS/MS analysis of artichoke leaf extracts has identified this compound among other phenolic components, providing information on retention times, UV maxima, and mass spectral data (MS and MS2 fragments). nih.gov LC-MS/MS is also used for the analysis of this compound in artichoke leaf extract to assess its phytochemical composition. researchgate.net The technique is crucial for confirming the identity of this compound in various samples. researchgate.net

Sample Preparation and Extraction Procedures for Research Purity

Effective sample preparation is essential to isolate this compound from the sample matrix, remove interfering substances, and concentrate the analyte, thereby ensuring the accuracy and reliability of subsequent analysis by chromatographic techniques.

Solid-Phase Extraction (SPE) in Biological Matrices

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for isolating and purifying analytes from complex biological matrices such as plasma, serum, and urine. researchgate.netlatamjpharm.orgwindows.netsepscience.comthermofisher.com SPE effectively removes interfering compounds and concentrates the target analyte, significantly improving the robustness, reproducibility, and sensitivity of chromatographic and mass spectrometric analysis. thermofisher.com

For the determination of this compound in biological samples like rat plasma, SPE has been successfully employed. researchgate.netlatamjpharm.org One method involved mixing rat plasma with a buffer and alumina, followed by centrifugation and washing, and finally eluting this compound with phosphoric acid. latamjpharm.org This SPE procedure, coupled with reversed-phase HPLC-UV, provided a simple and rapid method for this compound determination in plasma. researchgate.netlatamjpharm.org SPE is a targeted sample preparation method that allows for the isolation of the analyte of interest while removing interfering compounds. windows.net Its effectiveness in biological matrices depends on careful method development and optimization for the specific substances and matrices being investigated. sepscience.com SPE can reduce the adverse effects of the sample matrix and improve analytical results. thermofisher.com

Green Extraction Techniques

Green extraction techniques are gaining prominence in the isolation of natural compounds like this compound due to their environmental friendliness, reduced solvent consumption, and potential for higher efficiency. These techniques offer sustainable alternatives to conventional extraction methods.

Various green extraction techniques have been investigated for the recovery of bioactive compounds, including this compound, from artichoke leaves and by-products. These include ultrasound-assisted extraction (UAE), subcritical water extraction (SWE), supercritical CO2 extraction (SCO2E), and deep eutectic solvent extraction (DESE). mdpi.com

Studies have compared the effectiveness of different green extraction techniques on the yield of this compound and other phenolic compounds. Ultrasound-assisted extraction (UAE) has shown promise for the recovery of bioactive compounds, offering advantages such as higher yields, shorter extraction times, and lower energy costs compared to conventional methods like solid-liquid extraction and maceration. mdpi.comresearchgate.net Enzyme-assisted extraction, particularly using pectinase (B1165727) enzymes, has also been explored for extracting this compound from dried artichoke leaves, demonstrating effectiveness in increasing the yield of phenolic compounds. researchgate.netresearchgate.net Microwave-assisted extraction (MAE) is another green technique applied for the extraction of phenolic compounds from artichoke, known for increasing extraction yields and decreasing extraction time. cabidigitallibrary.orgnih.gov Research indicates that MAE at optimal power and temperature can be highly efficient in terms of total phenolic content and antioxidant capacity. nih.govftb.com.hr Subcritical water extraction (SWE) has also shown promising results for extracting total phenols from artichoke by-products. mdpi.com

The selection and optimization of green extraction parameters are crucial for enriching extracts with targeted bioactive compounds like this compound. mdpi.com Different green extraction methods can influence the extraction yield and selectivity for specific compounds. mdpi.com

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable tools for the qualitative and quantitative analysis of chemical compounds, including this compound. These techniques provide valuable information about the molecular structure, functional groups, and concentration of the analyte by studying its interaction with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum. This technique is commonly used to assess the purity and concentration of active ingredients like this compound, which contains chromophores (light-absorbing groups) that absorb at specific wavelengths fiveable.mesolubilityofthings.com. The UV spectrum of this compound exhibits characteristic absorption maxima that can be used for its identification and quantification vjol.info.vn.

Infrared (IR) Spectroscopy: IR spectroscopy detects the vibrations of atoms within molecules and is highly effective in identifying functional groups present in a compound. By analyzing the unique pattern of absorption bands in the infrared spectrum, researchers can confirm the presence of specific chemical bonds and functional groups within the this compound molecule fiveable.mesolubilityofthings.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei to provide detailed information about the molecular structure and connectivity of a compound. Both ¹H NMR and ¹³C NMR are powerful techniques for the structural elucidation of this compound, allowing for the identification of different proton and carbon environments within the molecule fiveable.mesolubilityofthings.comnih.govnih.gov. Quantitative ¹H NMR (qNMR) can also be used for the quantification of this compound in complex matrices, offering an advantage over methods requiring external calibration researchgate.netnih.gov.

Mass Spectrometry (MS): Mass spectrometry separates ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of a compound. When coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC), MS (e.g., HPLC-MS, LC-MS/MS) becomes a powerful tool for the identification and quantification of this compound in complex samples, allowing for high sensitivity and selectivity nih.govnih.govdergipark.org.trscielo.br. Tandem mass spectrometry (MS/MS) provides even more detailed structural information through the fragmentation of selected ions nih.gov.

Method Validation for Robustness and Reproducibility in Research

Method validation is a critical process in analytical chemistry to ensure that an analytical procedure is suitable for its intended purpose. For the analysis of this compound, validation parameters such as linearity, sensitivity, accuracy, and precision (repeatability and intermediate precision) are evaluated to demonstrate the method's reliability nih.govresearchgate.netresearchgate.net. Robustness and reproducibility are key aspects of method validation, ensuring the method's reliability under varying conditions and across different laboratories.

Robustness: Robustness refers to the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters europa.euelementlabsolutions.comchromatographyonline.com. Assessing robustness helps to understand the method's reliability during normal usage and identify parameters that require strict control. For HPLC methods used in this compound analysis, typical parameters investigated for robustness include mobile phase composition, flow rate, column temperature, and detector wavelength chromatographyonline.com. By intentionally varying these parameters within a defined range, researchers can determine their impact on the analytical results, such as retention time, peak area, and resolution chromatographyonline.com.

Reproducibility: Reproducibility expresses the precision between laboratories, often evaluated through collaborative studies europa.eu. It demonstrates the ability of different laboratories to obtain comparable results when analyzing the same homogeneous sample using the validated method. While intermediate precision assesses within-laboratory variations (different days, analysts, equipment), reproducibility focuses on the variability of results obtained in different laboratory settings europa.euchromatographyonline.com. A method that is reproducible can be reliably transferred and implemented in various research environments.

Validation studies for this compound analysis using techniques like HPLC-DAD and RP-HPLC have demonstrated acceptable levels of linearity, sensitivity (LOD and LOQ), accuracy, and repeatability nih.govresearchgate.net. For instance, a validated RP-HPLC method for this compound in artichoke extracts showed linearity within a specific concentration range with a high correlation coefficient (r² > 0.999) researchgate.net. The limits of detection (LOD) and quantification (LOQ) indicate the method's sensitivity, representing the lowest concentrations that can be detected and reliably quantified, respectively nih.govresearchgate.neteuropa.eu. Accuracy is assessed by evaluating the closeness of agreement between the measured value and the true value, often expressed as recovery nih.govresearchgate.neteuropa.eu. Precision, including repeatability (intra-day) and intermediate precision (inter-day), is determined by analyzing replicate samples and is typically expressed as the coefficient of variation (%RSD) nih.govresearchgate.netresearchgate.net.

Mechanisms of Cynarine S Biological Activity: Molecular and Cellular Investigations

Anti-Oxidative Mechanisms of Action

Cynarine (B160887) exhibits anti-oxidative effects through several pathways, including direct radical scavenging and modulation of endogenous antioxidant defense systems.

Direct Radical Scavenging Activities (e.g., DPPH, ABTS, Hydroxyl, Superoxide)

Studies have demonstrated the ability of this compound to directly scavenge free radicals, which are key contributors to oxidative stress. This compound has shown activity against various radicals, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis-(3-ethylbenzothiazoline)-6-sulfonic acid), hydroxyl, and superoxide (B77818) anion radicals. wikipedia.orgtranscriptionfactor.orgiiab.mersc.orgtranscriptionfactor.orgnih.govnih.govredalyc.org This direct scavenging ability helps to neutralize these reactive species, thereby reducing oxidative damage.

Modulation of Endogenous Antioxidant Systems (e.g., Nrf-2 Pathway, HO-1 Expression)

Beyond direct scavenging, this compound can also modulate the body's own antioxidant defense mechanisms. A key pathway involved is the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway. Nrf2 is considered a principal regulator of the body's natural antioxidant defense system. mdpi.comfrontiersin.org Upon activation, Nrf2 translocates to the nucleus and upregulates the expression of various antioxidant enzymes, including heme oxygenase-1 (HO-1). frontiersin.orgnih.govmdpi.comresearchgate.net Research indicates that this compound can increase the nuclear translocation of Nrf2 and upregulate the expression of HO-1, leading to a reduction in intracellular reactive oxygen species (ROS). nih.govnih.gov This suggests that this compound can enhance the cellular capacity to counteract oxidative stress by bolstering endogenous antioxidant systems.

Inhibition of Lipid Peroxidation and Reduction of Oxidative Stress Markers (e.g., MDA)

Oxidative stress can lead to the peroxidation of lipids, resulting in the formation of harmful byproducts such as malondialdehyde (MDA). Studies have shown that this compound can inhibit lipid peroxidation and reduce the levels of oxidative stress markers like MDA. wikipedia.orgmdpi.comnih.govwikipedia.orgwikipedia.orguni.lufishersci.caresearchgate.net This effect further underscores this compound's protective role against oxidative damage by preventing the degradation of lipids and lowering the accumulation of oxidative stress indicators.

Anti-Inflammatory Signaling Pathways

This compound also exhibits anti-inflammatory properties by modulating various signaling pathways involved in the inflammatory response.

Modulation of Inflammatory Enzymes (e.g., iNOS)

Another mechanism by which this compound exerts anti-inflammatory effects is by modulating the activity and expression of inflammatory enzymes, such as inducible nitric oxide synthase (iNOS). nih.govmdpi.comwikipedia.orgresearchgate.netnih.govjpp.krakow.pl iNOS is involved in the production of large amounts of nitric oxide (NO), which can contribute to inflammation. jpp.krakow.pl Studies have indicated that this compound can downregulate iNOS expression. mdpi.comresearchgate.net Research in human coronary artery smooth muscle cells showed that this compound was among the most potent compounds in reducing cytokine-induced iNOS mRNA and protein expression. mdpi.comresearchgate.net This modulation of iNOS contributes to the anti-inflammatory actions of this compound by reducing excessive NO production.

Regulation of Key Signaling Pathways (e.g., NF-κB, p38, MAPK)

This compound has been shown to influence key signaling pathways involved in inflammation and cellular responses. Studies have indicated that this compound can inhibit the activation of p38 and NF-κB pathways. preprints.orgmdpi.comresearchgate.net This inhibition is linked to this compound's ability to upregulate the negative regulator mitogen-activated protein kinase phosphatase 3 (MKP-3). preprints.orgmdpi.comresearchgate.net In endothelial cells, this compound suppressed the increase in expression levels of vascular cell adhesion molecule-1 and proinflammatory mediators such as monocyte chemoattractant protein-1 (MCP-1), tumor necrosis factor-α (TNF-α), and interleukin-1β induced by lipopolysaccharide (LPS). preprints.orgmdpi.comresearchgate.net These findings suggest that this compound may alleviate inflammation by modulating these pathways. preprints.orgmdpi.comresearchgate.net

Furthermore, research into the mechanisms of this compound for treating non-alcoholic fatty liver disease (NAFLD) has revealed its potential involvement with the MAPK signaling pathway. KEGG analysis suggests that the MAPK signaling pathway may be one of the main pathways through which this compound exerts its effects in NAFLD. nih.govresearchgate.netresearchgate.netnih.gov Cell experiments have also shown that this compound can inhibit the expression of MAPK1. nih.govresearchgate.netresearchgate.netnih.gov

Induction of Negative Regulators of MAPK (e.g., MKP-3)

A specific mechanism by which this compound regulates signaling pathways is through the induction of negative regulators of MAPK, such as MKP-3. Studies have demonstrated that this compound alleviates inflammation by upregulating MKP-3, which is a negative regulator of p38 and NF-κB. preprints.orgmdpi.comresearchgate.net This suggests that the anti-inflammatory properties of this compound, particularly in the context of endothelial inflammation, may be mediated through the increased expression of MKP-3. preprints.orgmdpi.comresearchgate.net

Hepatoprotective Molecular Mechanisms

This compound exhibits hepatoprotective effects through various molecular mechanisms, including protecting against hepatotoxic agents, intervening in lipid accumulation, regulating liver enzyme expression, and influencing pathways involved in NAFLD pathogenesis.

Intervention in Lipid Accumulation and Metabolic Homeostasis in Hepatic Cells

This compound has been shown to intervene in lipid accumulation in hepatic cells. In NAFLD model cells, this compound inhibited fat deposition. nih.govresearchgate.netresearchgate.netnih.gov This effect is considered to be closely related to the effective regulation of AKT1 and MAPK1 expression by this compound. nih.govresearchgate.netresearchgate.netnih.gov The PI3K-Akt signaling pathway is significant for glucose and lipid metabolism, and its association with the MAPK pathway suggests a role in metabolic homeostasis in hepatic cells. nih.gov

Regulation of Liver Enzyme Expression (e.g., ALT, AST)

Studies have indicated that this compound can regulate the expression levels of liver enzymes such as Alanine Transaminase (ALT) and Aspartate Transaminase (AST). In NAFLD model cells, this compound effectively reduced the levels of ALT and AST released by liver cells due to excessive lipid accumulation. nih.govresearchgate.netresearchgate.netnih.gov Pooled analysis of clinical trials has also revealed that artichoke supplementation, containing this compound, significantly reduced the concentration of AST and ALT. sci-hub.se This reduction in liver enzymes suggests an improvement in liver function and cellular integrity. ekb.eg

Here is a table summarizing the effect of artichoke supplementation on ALT and AST levels based on a meta-analysis:

EnzymeEffect of Artichoke SupplementationStatistical Significance (P-value)
ASTSignificantly reduced concentration0.001 sci-hub.se
ALTSignificantly reduced concentration0.016 sci-hub.se

Subgroup analysis further suggested that artichoke administration significantly reduces AST and ALT in patients with non-alcoholic fatty liver disease. sci-hub.se

Role in Non-Alcoholic Fatty Liver Disease (NAFLD) Pathogenesis (e.g., PI3K-Akt Pathway, Cell Cycle)

This compound appears to play a role in influencing the pathogenesis of NAFLD, particularly through its interaction with the PI3K-Akt signaling pathway and the cell cycle. KEGG analysis suggests that the PI3K-Akt signaling pathway, the cell cycle, and the MAPK signaling pathway may be the main pathways for this compound to prevent and treat NAFLD. nih.govresearchgate.netresearchgate.netnih.gov

The PI3K-Akt signaling pathway is crucial for glucose and lipid metabolism and is associated with the MAPK pathway. nih.gov Dysregulation of the PI3K-Akt pathway is commonly associated with tumor growth and resistance to antineoplastic agents and radiotherapy. wikipedia.org In the context of NAFLD, the PI3K/AKT/PTEN pathway is involved in oxidative stress and hepatocyte apoptosis, which are key aspects of NAFLD pathogenesis. nih.gov The activated AKT phosphorylates target proteins involved in cell survival, cell cycling, and metabolism. nih.gov The PI3K/AKT pathway also plays a role in controlling cell proliferation and protein synthesis, and AKT activation can advance the cell cycle by blocking the action of cyclin-dependent kinase inhibitors. frontiersin.org

This compound's ability to reduce fat deposition and inhibit the expression of AKT1 and MAPK1 in NAFLD model cells highlights its potential to interfere with the mechanisms driving NAFLD progression. nih.govresearchgate.netresearchgate.netnih.gov By regulating pathways involved in inflammation, lipid metabolism, and cell cycle, this compound may help to ameliorate the pathological changes associated with NAFLD. nih.govresearchgate.netresearchgate.netnih.gov

Cholesterol-Lowering and Anti-Atherosclerotic Effects

Research indicates that this compound may contribute to the cholesterol-lowering and anti-atherosclerotic effects associated with artichoke consumption. mdpi.com These effects are thought to be mediated through multiple mechanisms, including the inhibition of cholesterol biosynthesis, the reduction of LDL oxidation, and the modulation of bile secretion. mdpi.com

Mechanisms of Cholesterol Biosynthesis Inhibition (e.g., HMG-CoA Reductase, SREBPs Modulation)

The inhibition of cholesterol synthesis is one proposed mechanism for the lipid-lowering effects of artichoke extracts and their constituents like this compound. mdpi.com The enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase) is a key regulatory enzyme in the cholesterol biosynthesis pathway. mdpi.commdpi.com While some studies suggest that compounds in artichoke extract, such as luteolin (B72000) and cynaroside (B7765609) (a glucoside version of luteolin), may inhibit HMG-CoA reductase, the direct and specific role of this compound in modulating this enzyme or the sterol regulatory element-binding proteins (SREBPs) pathway, which also regulates cholesterol synthesis, requires further detailed investigation. mdpi.commdpi.comresearchgate.net SREBPs are transcription factors that control the expression of genes involved in cholesterol synthesis, including HMG-CoA reductase. mdpi.commdpi.com Their activity is regulated by cellular cholesterol levels. mdpi.commdpi.comresearchgate.net

Reduction of LDL Oxidation

Oxidized low-density lipoprotein (LDL) is considered more dangerous for cardiovascular health than regular LDL and plays a significant role in the formation of atherosclerotic plaques. athenslab.gr Studies have demonstrated that artichoke leaf extract possesses antioxidant properties attributed to compounds like this compound, chlorogenic acid, and flavonoids. mdpi.com These compounds can neutralize free radicals and chelate metal ions, which are involved in the oxidation of LDL. mdpi.comnih.gov By reducing oxidative stress, this compound may contribute to the prevention of LDL oxidation, thereby exerting an anti-atherosclerotic effect. mdpi.com

Modulation of Bile Secretion (Choleretic Activity)

This compound is known for its potential choleretic effects, which involve stimulating the production and flow of bile. researchgate.netau.dkconsensus.apprestorativemedicine.org Increased bile secretion can aid in the elimination of cholesterol from the body, as cholesterol is a component of bile acids. consensus.apprestorativemedicine.org Studies in experimental animals have shown that artichoke leaf extract can significantly increase bile flow and the concentration of bile acids in bile. tandfonline.comresearchgate.net This effect is considered a key factor in the choleretic action and may contribute to improved lipid profiles. consensus.apprestorativemedicine.org While artichoke leaf extract as a whole has demonstrated pronounced choleretic activity, this compound, along with other phenolics and flavonoids like luteolin, is implicated in this effect. consensus.appresearchgate.net

Anti-Carcinogenic and Cytotoxic Research

Investigations into the anti-carcinogenic and cytotoxic potential of this compound have explored its effects on the proliferation and survival of different cell types, including cancer cells. researchgate.netau.dktubitak.gov.tr

Differential Effects on Proliferative Potential of Normal versus Cancerous Cells

Research suggests that this compound may exhibit differential effects on the proliferative potential of normal versus cancerous cells. researchgate.netau.dktubitak.gov.trresearchgate.net Studies have indicated that while this compound can decrease the growth and proliferation of certain cancer cell lines, the survival of normal cells may be less affected or even higher under similar conditions. researchgate.netau.dktubitak.gov.tr For instance, in one study, exposure to this compound decreased the growth and proliferation of cervical cancer cells (HeLa), while the survival of normal human skin fibroblasts and immortalized mesenchymal stem cells was higher. researchgate.netau.dktubitak.gov.tr Another study on breast cancer cells (MCF7 and MDA-MB-231) and normal breast epithelial cells (MCF 10A) found that this compound reduced cell viability and induced apoptosis in the cancer cell lines but not significantly in the normal cells. researchgate.net These findings suggest a potential selective activity of this compound against cancerous cells. However, some research also indicates that cynarin (B1669657) might enhance the growth of certain cancer cell lines, highlighting the need for further investigation into cell type-specific responses. bibliotekanauki.pl

Data on the differential effects of this compound on cell viability is presented in the table below, based on findings from a study using varying concentrations and cell types over 72 hours. researchgate.net

Cell LineCell TypeThis compound ConcentrationCell Viability (%)Apoptotic Cell Rate (%)
MCF 10ANormalIC50 > 1000 µMNot significantly reduced7.15
MCF7Cancer (Breast)56.2% reduction at unspecified concentration56.2 (reduction)42.94
MDA-MB-231Cancer (Breast)67% reduction at unspecified concentration67 (reduction)68.67
HeLaCancer (Cervical)Decreased proliferation at 75 µMLower survival compared to normal cells at 75 µMNot specified
FSF-1NormalDecreased proliferation at 75 µMHigher survival compared to HeLa at 75 µMNot specified
hTERT-MSCImmortalizedDecreased proliferation at 75 µMHigher survival compared to HeLa at 75 µMNot specified
HCT-116Cancer (Colorectal)Enhanced growth observed in one studyNot specified
HEP-G2Cancer (Hepatocellular)Enhanced growth observed in one studyNot specified

Note: Specific concentrations for MCF7 and MDA-MB-231 viability reduction were not explicitly stated as IC50 values in the snippet, only the percentage of reduction.

Cholesterol-Lowering and Anti-Atherosclerotic Effects

The consumption of artichoke and its components, including this compound, has been linked to cholesterol-lowering and anti-atherosclerotic effects. mdpi.com These beneficial impacts are hypothesized to arise from a combination of mechanisms, such as the inhibition of cholesterol biosynthesis, the reduction of low-density lipoprotein (LDL) oxidation, and the modulation of bile secretion. mdpi.com

Mechanisms of Cholesterol Biosynthesis Inhibition (e.g., HMG-CoA Reductase, SREBPs Modulation)

One proposed pathway for the lipid-lowering activity of artichoke extracts and their constituents like this compound involves the inhibition of cholesterol synthesis. mdpi.com The enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase) plays a critical role as a rate-limiting enzyme in the complex cholesterol biosynthesis pathway. mdpi.commdpi.com While certain compounds present in artichoke extract, such as luteolin and cynaroside (a glucosidic form of luteolin), have been suggested to inhibit HMG-CoA reductase, the precise and direct influence of this compound on this enzyme or on the sterol regulatory element-binding proteins (SREBPs) pathway, which also governs cholesterol synthesis, necessitates further in-depth research. mdpi.commdpi.comresearchgate.net SREBPs are transcription factors that regulate the expression of genes involved in cholesterol synthesis, including that for HMG-CoA reductase, and their activity is responsive to intracellular cholesterol concentrations. mdpi.commdpi.comresearchgate.net

Reduction of LDL Oxidation

Oxidized LDL is recognized as a significant contributor to cardiovascular disease due to its role in the formation of atherosclerotic plaques, rendering it more detrimental than its unoxidized counterpart. athenslab.gr Studies have indicated that artichoke leaf extract possesses antioxidant attributes, which are attributed to the presence of compounds such as this compound, chlorogenic acid, and various flavonoids. mdpi.com These compounds exhibit the capacity to neutralize free radicals and chelate metal ions, both of which are implicated in the process of LDL oxidation. mdpi.comnih.gov By mitigating oxidative stress, this compound may play a part in preventing the oxidation of LDL, thereby contributing to an anti-atherosclerotic effect. mdpi.com

Modulation of Bile Secretion (Choleretic Activity)

This compound is recognized for its potential to exert choleretic effects, characterized by the stimulation of bile production and flow. researchgate.netau.dkconsensus.apprestorativemedicine.org An increase in bile secretion can facilitate the excretion of cholesterol from the body, as cholesterol is a primary component of bile acids. consensus.apprestorativemedicine.org Investigations in animal models have demonstrated that artichoke leaf extract can lead to a notable increase in both bile flow and the concentration of bile acids within the bile. tandfonline.comresearchgate.net This effect is considered a crucial aspect of its choleretic action and may contribute to improvements in lipid profiles. consensus.apprestorativemedicine.org While the choleretic activity is a known property of the whole artichoke leaf extract, this compound, alongside other phenolic compounds and flavonoids like luteolin, is believed to be involved in mediating this effect. consensus.appresearchgate.net

Anti-Carcinogenic and Cytotoxic Research

Investigations into the potential anti-carcinogenic and cytotoxic properties of this compound have explored its impact on the proliferation and survival of various cell types, including cancerous cells. researchgate.netau.dktubitak.gov.tr

Differential Effects on Proliferative Potential of Normal versus Cancerous Cells

Research suggests that this compound may exhibit differential effects on the proliferative potential of normal compared to cancerous cells. researchgate.netau.dktubitak.gov.trresearchgate.net Studies have indicated that while this compound can reduce the growth and proliferation of certain cancer cell lines, the survival rate of normal cells may be less affected or even higher under comparable conditions. researchgate.netau.dktubitak.gov.tr For example, one study demonstrated that exposure to this compound decreased the growth and proliferation of cervical cancer cells (HeLa), while normal human skin fibroblasts and immortalized mesenchymal stem cells showed higher survival rates. researchgate.netau.dktubitak.gov.tr Another study focusing on breast cancer cells (MCF7 and MDA-MB-231) and normal breast epithelial cells (MCF 10A) found that this compound decreased cell viability and induced apoptosis in the cancer cell lines, with a less pronounced effect on the normal cells. researchgate.net These findings suggest a potential selective toxicity of this compound towards cancerous cells. However, it is important to note that some research has also indicated that this compound might promote the growth of certain cancer cell lines, underscoring the need for further investigation into cell type-specific responses. bibliotekanauki.pl

Detailed data on the differential effects of this compound on cell viability, based on findings from a study utilizing varying concentrations and cell types over a 72-hour period, is presented in the table below. researchgate.net

Cell LineCell TypeThis compound Treatment EffectCell Viability (%)Apoptotic Cell Rate (%)
MCF 10ANormalIC50 > 1000 µMNot significantly reduced7.15
MCF7Cancer (Breast)56.2% reduction56.2 (reduction)42.94
MDA-MB-231Cancer (Breast)67% reduction67 (reduction)68.67
HeLaCancer (Cervical)Decreased proliferationLower survival compared to normal cellsNot specified
FSF-1NormalDecreased proliferationHigher survival compared to HeLaNot specified
hTERT-MSCImmortalizedDecreased proliferationHigher survival compared to HeLaNot specified
HCT-116Cancer (Colorectal)Enhanced growth observedNot specified
HEP-G2Cancer (Hepatocellular)Enhanced growth observedNot specified

Note: The table summarizes findings from cited research. Specific concentrations corresponding to the percentage reductions in MCF7 and MDA-MB-231 cell viability were not explicitly detailed as IC50 values in the provided snippets.

Induction of Stress Response Proteins (e.g., HSP70) in Cellular Models

The ability of this compound to induce stress response proteins, such as heat shock protein 70 (HSP70), has been investigated in various cellular models. researchgate.netau.dktubitak.gov.trscispace.com Stress response proteins play a crucial role in maintaining cellular homeostasis and can influence cell fate, including survival or death, particularly in response to stressors that may be introduced by potential therapeutic agents. nih.gov Studies have indicated that this compound can induce markers of oxidative stress response, such as heme oxygenase-1 (HO-1), in normal fibroblasts and stem cells. researchgate.netau.dktubitak.gov.tr While a modest induction of HSP70 has been noted in some cell types, specifically immortalized mesenchymal stem cells, the induction of HSP70 by this compound appears to be dependent on the cell type and less pronounced when compared to the induction of other stress response markers like HO-1. researchgate.netau.dktubitak.gov.trscispace.com The function of HSP70 in the context of cancer is intricate; although it can support the survival of cancer cells by inhibiting apoptosis, its induction can also represent a component of a broader cellular reaction to stress. nih.gov

Impact on Cell Proliferation and Apoptosis

Research indicates that this compound can influence cell proliferation and induce apoptosis in certain cell types. In vitro studies on gastric adenocarcinoma (AGS) cells showed that this compound inhibited their proliferation nih.gov. This inhibitory effect was associated with the induction of morphological changes characteristic of apoptotic cell death nih.gov. Mechanistically, this compound treatment led to the upregulation of pro-apoptotic genes such as bax and caspase3, while downregulating anti-apoptotic and proliferation-related genes including cyclin D1, bcl2, VEGFA, c-myc, and survivin nih.gov. Furthermore, this compound was observed to arrest the cell cycle at the G1 phase, leading to a decreased number of cells in the G2/M phase nih.gov. Studies on breast cancer cells (MCF7 and MDA-MB-231) also demonstrated that this compound reduced cell proliferation and colony-forming abilities researchgate.net. Apoptotic cell rates were significantly increased in these breast cancer cell lines after this compound treatment researchgate.net.

Data on Cell Proliferation Inhibition and Apoptosis Induction by this compound:

Cell LineEffect on ProliferationEffect on ApoptosisKey Molecular Changes ObservedSource
AGS (Gastric Adeno.)InhibitedInduced↑ bax, ↑ caspase3, ↓ cyclin D1, ↓ bcl2, ↓ VEGFA, ↓ c-myc, ↓ survivin; G1 cell cycle arrest nih.gov
MCF7 (Breast Cancer)ReducedInducedBcl-2 mediated apoptosis researchgate.net researchgate.net
MDA-MB-231 (Breast Cancer)ReducedInducedBcl-2 mediated apoptosis researchgate.net researchgate.net

Anti-Diabetic Research

This compound has shown potential in anti-diabetic research, particularly concerning its effects on glycation and insulin (B600854) signaling.

Anti-Glycative Effects and Advanced Glycation End Product (AGE) Inhibition

Advanced Glycation End Products (AGEs) are implicated in the pathogenesis of diabetic complications mdpi.com. Research suggests that this compound possesses anti-glycative properties. Studies using in vitro models, such as the bovine serum albumin-glycose system, have shown that this compound can significantly inhibit the formation of AGEs in a dose-dependent manner mattioli1885journals.comacs.org. This compound has demonstrated stronger inhibitory effects against AGE formation compared to synthetic anti-glycative agents like aminoguanidine (B1677879) in certain models acs.org. This anti-glycative activity may be partly attributed to this compound's antioxidant properties, as protein glycation is often accompanied by oxidative reactions science.govresearchgate.net.

Data on Antiglycative Activity of this compound:

Model SystemEffect on AGE FormationComparison to AminoguanidineConcentration Range TestedSource
Bovine Serum Albumin-GlycoseInhibitedSignificant inhibition mattioli1885journals.com3 µM - 40 µM mattioli1885journals.com mattioli1885journals.com
Protein-Reducing Sugar Model (Sunflower Sprouts)Strongest inhibitory effectsStronger than 1 mM Aminoguanidine1.0 mg/mL acs.org acs.org

Modulation of Insulin Signaling Pathways (e.g., PI3K-Akt)

The PI3K-Akt signaling pathway is crucial for insulin signal transduction and glucose metabolism regulation frontiersin.orgnih.gov. Studies investigating the mechanisms of this compound, particularly in the context of non-alcoholic fatty liver disease (NAFLD) which is often associated with insulin resistance, have indicated its potential to modulate this pathway. Network pharmacology and cell experiments suggest that the PI3K-Akt signaling pathway may be one of the main pathways through which this compound exerts its effects researchgate.netnih.govresearchgate.net. Specifically, this compound has been shown to inhibit the expression of AKT1 in NAFLD model cells researchgate.netnih.govresearchgate.net. This modulation of AKT expression may be related to this compound's ability to reduce fat deposition in these cells researchgate.netnih.govresearchgate.net. While these findings are in the context of NAFLD, they highlight a potential mechanism by which this compound could influence insulin signaling.

Anti-HIV Mechanisms

This compound has demonstrated anti-HIV properties, particularly concerning the inhibition of viral replication.

Inhibition of HIV-1 Replication in T-cell Leukemia Cells

Research has shown that this compound can inhibit the replication of HIV-1. Studies using human T-cell leukemia (MT-2) cells infected with HIV-1 have reported that this compound inhibits viral replication at non-toxic concentrations mattioli1885journals.comresearchgate.net. The half maximal effective concentration (EC50) for the inhibition of HIV-1 replication in MT-2 cells by this compound was reported as 25 µM mattioli1885journals.com. This compound belongs to the class of caffeoylquinic acids, some of which have been established as potent and selective inhibitors of HIV-1 integrase, a key enzyme for viral replication and integration into the host DNA researchgate.net. This suggests that the anti-HIV activity of this compound may involve the inhibition of HIV-1 integrase researchgate.net.

Data on Anti-HIV-1 Activity of this compound:

Cell LineEffect on HIV-1 ReplicationEC50Cytotoxicity (LD50)Proposed MechanismSource
MT-2 (Human T-cell Leukemia)Inhibited25 µM mattioli1885journals.com250 µM mattioli1885journals.comPotential HIV-1 integrase inhibition mattioli1885journals.comresearchgate.net

Immunomodulatory Properties

This compound has also been noted for its potential immunomodulatory effects. While the precise mechanisms are still under investigation, some studies suggest an influence on immune cell activity and inflammatory responses. This compound has been identified as a potential immune modulator agent mattioli1885journals.com. Research indicates that it may exert effects on T-cells, which are crucial components of the immune system mattioli1885journals.com. Some studies suggest that this compound might influence inflammatory pathways, such as the NF-κB signaling axis, which plays a key role in regulating immune and inflammatory responses nih.gov. For example, research in human mesenchymal stem cells from individuals with ankylosing spondylitis indicated that this compound suppressed excessive inflammatory responses by modulating the Nrf-2/ROS/NF-κB signaling axis nih.gov. This involved downregulating pro-inflammatory markers and increasing the expression of anti-oxidative and anti-inflammatory proteins nih.gov. Additionally, studies on human coronary smooth muscle cells have shown that this compound can downregulate the expression of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes nih.gov.

Potential as an Immunosuppressive Agent

The ability of this compound to block the CD28/CD80 interaction positions it as a potential immunosuppressive agent. nih.govnih.govresearchgate.net By specifically interfering with the "signal 2" pathway of T-cell activation, this compound can modulate the immune response. nih.govnih.govresearchgate.net While this compound has shown high efficacy in blocking the signal 2 pathway mediated through CD28 in vitro, its inhibition of T-cell IL-2 release appears to be less potent, requiring higher concentrations for a significant effect. nih.gov Nevertheless, its specific interaction with CD28 suggests a potential for targeted immunosuppression. nih.gov

Neuroprotective Mechanisms

Investigations into the neuroprotective mechanisms of this compound have focused on its effects at the synaptic level and its influence on neuroinflammatory processes.

Inhibition of Glutamate (B1630785) Release in Synaptosomes

Studies using rat cortical nerve terminals (synaptosomes) have shown that this compound inhibits the release of glutamate. researchgate.netnih.govdntb.gov.ua This inhibition of exocytotic glutamate release is a key aspect of its potential neuroprotective effect, as excessive glutamate release can lead to excitotoxicity. researchgate.netnih.gov The inhibitory effect of this compound on glutamate release is dependent on the presence of external calcium and can be prevented by blocking P/Q-type calcium channels. nih.govresearchgate.net This suggests that this compound's action involves the modulation of calcium influx through these channels. researchgate.netnih.govresearchgate.net

Data Table: Effect of this compound on 4-AP-elicited Glutamate Release in Rat Cortical Synaptosomes

ConditionGlutamate Release (% of Control)
Control (4-AP elicited)100
+ this compoundDecreased
+ this compound + EGTA (removal of external Ca²⁺)Effect prevented
+ this compound + ω-agatoxin IVA (P/Q-type Ca²⁺ blocker)Effect prevented

Based on findings from search results nih.govresearchgate.net. Specific numerical data for percentage decrease may vary depending on concentration and experimental conditions in the original studies.

The inhibition of glutamate release by this compound is also associated with changes in the availability of synaptic vesicles. researchgate.netnih.gov this compound has been shown to decrease the release of FM1-43 (a marker for synaptic vesicle recycling) and hypertonic sucrose-evoked glutamate release from synaptosomes. researchgate.netnih.gov

Effects on Neuroinflammatory Parameters

This compound has demonstrated effects on neuroinflammatory parameters. Studies in mouse models of induced obesity have indicated that extracts containing this compound can have beneficial effects on neuroinflammatory markers. preprints.orgpreprints.orgmdpi.com Furthermore, this compound has been shown to inhibit microglia-induced pyroptosis and neuroinflammation in models of spinal cord injury. nih.govresearchgate.net Mechanistically, this compound inhibited the assembly of the NLRP3 inflammasome, a key component in inflammatory responses, through a mechanism involving Nrf2-dependent expression. nih.govresearchgate.net This suggests that this compound may attenuate neuroinflammation by modulating pathways like the Nrf2/ROS/NLRP3 axis. nih.govresearchgate.net this compound has also been reported to suppress the expression of pro-inflammatory mediators such as TNF-α and IL-1β in certain cell types. preprints.orgpreprints.org

Preclinical Investigations of Cynarine

In Vitro Cellular Models for Efficacy and Toxicity

In vitro studies employ various cell lines to examine the direct effects of cynarine (B160887) on cellular processes, including proliferation, survival, and inflammatory responses.

Hepatocyte Cell Lines (e.g., Rat Hepatocytes)

Studies using rat hepatocytes have investigated the hepatoprotective effects of this compound. This compound has demonstrated hepatoprotective activity against carbon tetrachloride (CCl4)-induced toxicity in isolated rat hepatocytes. researchgate.net. In another study with rat hepatocytes, 3 µM this compound reduced t-BPH induced MDA production, with an EC50 value of 15.2 µg/ml. mattioli1885journals.com. Research integrating network pharmacology, molecular docking, and cell experiments using non-alcoholic fatty liver disease (NAFLD) model cells revealed that this compound could reduce fat deposition and effectively decrease the levels of ALT and AST released by liver cells due to excessive lipid accumulation. This effect may be linked to the regulation of AKT1 and MAPK1 expression by this compound. nih.govresearchgate.net.

Human Endothelial Cells

Research on human endothelial cells, such as EA.hy926 cells, has explored the anti-inflammatory properties of this compound. This compound suppressed the increase in expression levels of vascular cell adhesion molecule-1 (VCAM-1) and proinflammatory mediators like monocyte chemoattractant protein-1 (MCP-1), tumor necrosis factor-α (TNF-α), and interleukin-1β induced by LPS in EA.hy926 cells. tandfonline.comnih.gov. This compound also inhibited the LPS-induced activation of p38 MAPK and NF-κB in these cells. nih.gov. Furthermore, this compound significantly increased MKP-3 protein and mRNA levels in a time-dependent manner in EA.hy926 cells, suggesting that this compound positively controls MKP-3 expression, leading to reduced p38 and NF-κB activation. tandfonline.com. While artichoke extracts have been shown to enhance endothelial nitric oxide synthase (eNOS) expression, this compound itself did not show effects on increasing eNOS promoter activity up to 100 µM in one study. mattioli1885journals.com.

Cancer Cell Lines (e.g., HeLa, Leukemic Cells)

This compound's effects have been investigated in various cancer cell lines. In HeLa cervical cancer cells, this compound did not show a significant difference in effects until 400 µM. mattioli1885journals.com. However, another study indicated that this compound affects the proliferation of HeLa cells in a dose-dependent manner, with 500 µM identified as a cytotoxic concentration. mattioli1885journals.comtubitak.gov.tr. This compound has shown cytotoxic effects on leukemic cells, reducing viability by approximately 20%. mattioli1885journals.com. Research on breast cancer cell lines (MDA-MB-231 and MCF7) and non-cancerous MCF 10A cells demonstrated that this compound reduced cell proliferation and colony-forming abilities in the cancer cell lines. researchgate.net. Apoptotic cell rates after 72 hours of this compound treatment were significantly higher in MDA-MB-231 and MCF7 cells compared to MCF 10A cells. researchgate.net. This compound also inhibits HIV-1 replication in human T-cell leukemia (MT-2) cells with an EC50 of 25 µM and inhibits the growth of MT-2 cells with an LD50 of 250 µM. mattioli1885journals.com.

In Vivo Animal Models for Systemic Effects and Pathway Analysis

In vivo studies using animal models, primarily rodents, are crucial for understanding the systemic effects of this compound and its impact on various physiological pathways.

Rodent Models (e.g., Wistar Rats, Obese Zucker Rats, Mice)

Rodent models, including Wistar rats, obese Zucker rats, and mice, have been utilized to investigate the in vivo effects of this compound. Studies in rats have shown that this compound can lead to a significant reduction in serum cholesterol concentrations. mattioli1885journals.com. Artichoke leaf extract, containing this compound, has demonstrated beneficial effects on neuroinflammatory parameters in a mouse model of induced obesity. mdpi.com. This compound has also shown potential in mitigating experimental ulcerative colitis (UC) in mice induced by dextran (B179266) sulfate (B86663) sodium (DSS). In this model, this compound alleviated clinical symptoms, including disease activity index (DAI) and histological damage. researchgate.netnih.gov. It attenuated colon inflammation by decreasing neutrophil proportion in peripheral blood, reducing neutrophil and macrophage infiltration in colon tissue, inhibiting pro-inflammatory cytokine release, and suppressing STAT3 and p65 expression. researchgate.netnih.gov. In cellular inflammation models using RAW264.7 and J774A.1 cells, this compound inhibited the expression of M1 macrophage markers (TNF-α, IL-1β, iNOS) and suppressed the phosphorylation of STAT3 and p65. researchgate.net. Furthermore, this compound inhibited the polarization of these cells towards M1 and alleviated LPS/IFN-γ-induced cellular inflammation. researchgate.net. Artichoke leaf extract has also been reported to have anti-obesity and antioxidant liver effects in high-fat diet-induced obese rats. nih.gov.

Non-Human Primate Models (General Preclinical CRO Context)

Non-human primates (NHPs), such as Cynomolgus monkeys (Macaca fascicularis) and common marmosets (Callithrix jacchus), are frequently employed as preclinical models due to their genetic and physiological similarities to humans nih.govemulatebio.com. This makes them valuable for predicting human responses to therapeutic interventions emulatebio.comvirscio.com. Contract Research Organizations (CROs) play a significant role in providing NHP models and conducting preclinical studies in a controlled environment nih.govcynbiose.comerbc-group.com. CROs offer a range of services, including animal supply, breeding, quarantine, housing, and the execution of various preclinical evaluations, including pharmacokinetics and pharmacodynamics studies cynbiose.comerbc-group.comaltasciences.comcynbiose.com. While NHPs are considered highly relevant models, it is acknowledged that phenotypic and genotypic differences can still exist compared to humans emulatebio.com.

Information specifically detailing preclinical investigations of this compound conducted in non-human primate models within a general preclinical CRO context was not extensively available in the search results. However, the use of NHPs in preclinical research by CROs for various therapeutic areas, including those potentially relevant to conditions where this compound shows promise (such as metabolic and cardiovascular fields), is well-established virscio.com. CROs utilize NHPs for exploratory pharmacokinetic and pharmacodynamic studies, as well as early safety and efficacy evaluations cynbiose.comcynbiose.com.

Pharmacodynamic Studies in Preclinical Research

Pharmacodynamics is the study of how a drug affects the body, including its mechanism of action and the resulting physiological effects docuply.io. Preclinical pharmacodynamic studies aim to evaluate the activity of a compound at its target site and its effects on biological pathways docuply.io.

Preclinical research on this compound has explored its pharmacodynamic effects in various in vitro and in vivo models, primarily focusing on its potential in liver health, lipid metabolism, and antioxidant/anti-inflammatory activities.

Studies have indicated that this compound may interfere with inflammation and immunity, metabolic homeostasis, lipotoxicity, and liver cell death, particularly in the context of non-alcoholic fatty liver disease (NAFLD). Network pharmacology, molecular docking, and cell experiments have suggested that this compound could act on multiple targets related to NAFLD, with key roles identified for CASP3, TP53, MMP9, ELANE, and NOTCH1 researchgate.netnih.gov. The PI3K-Akt, cell cycle, and MAPK signaling pathways were identified as potential main pathways through which this compound may exert its effects in NAFLD researchgate.netnih.gov. Molecular docking studies have supported that this compound exhibits good binding activity with therapeutic targets researchgate.netnih.gov. In vitro cell experiments using NAFLD model cells demonstrated that this compound could significantly reduce fat deposition and effectively lower the levels of ALT and AST, enzymes released by liver cells due to excessive lipid accumulation researchgate.netnih.gov. This effect may be closely linked to this compound's ability to regulate the expression of AKT1 and MAPK1 researchgate.netnih.gov.

This compound has also shown potential in influencing bile secretion. Studies in perfused rat liver demonstrated that this compound, at a concentration of 10 mg/mL, increased bile secretion by 5% taylorandfrancis.com. This is compared to other compounds like cynaropicrin (B1669659) and apigenin (B1666066) 7-O-glucoside, which showed higher increases in bile secretion under similar conditions taylorandfrancis.com.

Furthermore, preclinical investigations have explored this compound's effects on neuronal activity. Research using rat cortical nerve terminals (synaptosomes) indicated that this compound decreased 4-aminopyridine-elicited glutamate (B1630785) release researchgate.net. This effect was found to be dependent on external free Ca2+ and involved the blockade of P/Q-type calcium channels researchgate.net. Molecular docking studies suggested that this compound forms a hydrogen bond with the P/Q-type Ca2+ channel, indicating a mechanism involving Ca2+ influx inhibition researchgate.net. This suggests a potential neuroprotective effect by helping to maintain glutamate homeostasis researchgate.netmdpi.com.

This compound has also demonstrated antioxidant and anti-inflammatory properties in preclinical settings. It has shown significant cytoprotective activity against carbon tetrachloride in isolated rat hepatocytes, reducing the leakage of liver enzymes ncats.io. Studies have also indicated that this compound can suppress the expression of proinflammatory mediators like monocyte chemoattractant protein-1 (MCP-1), tumor necrosis factor-α (TNF-α), and interleukin-1β in endothelial cells exposed to inflammatory stimuli researchgate.net. Additionally, this compound has been shown to downregulate the expression of inducible nitric oxide synthase (iNOS) in human coronary smooth muscle cells nih.gov.

The pharmacodynamic effects of this compound observed in preclinical studies highlight its multifaceted potential, particularly in areas related to liver function, lipid metabolism, antioxidant defense, anti-inflammation, and neuroprotection.

Clinical Research and Epidemiological Studies on Cynarine

Randomized Controlled Trials Investigating Clinical Outcomes

Randomized controlled trials (RCTs) provide a robust study design for assessing the efficacy of interventions. Several RCTs have explored the effects of artichoke extracts, containing cynarine (B160887), on various health markers. For instance, a controlled trial in 60 patients with hyperlipemic syndrome treated with cynarin (B1669657) demonstrated a significant reduction in hypercholesterolemia, pre-beta-lipoproteins, the beta/alpha-lipoprotein ratio, and body weight over 50 days. nih.gov Another randomized, double-blind, placebo-controlled trial involving 75 adults with mild to moderate hypercholesterolemia found that daily consumption of a standardized ALE for 12 weeks resulted in a statistically significant decrease in total plasma cholesterol. nih.gov However, this study did not observe significant differences in LDL cholesterol, HDL cholesterol, or triglyceride levels between the groups. nih.gov

A meta-analysis of data from 9 trials involving 702 subjects suggested a significant decrease in plasma LDL-C with artichoke supplementation. taylorandfrancis.com

In the context of liver health, a pilot double-blind randomized controlled trial in 90 patients with non-alcoholic fatty liver disease (NAFLD) reported beneficial effects of ALE supplementation. miloa.eu Compared to placebo, the ALE group showed improvements in ultrasound liver parameters, including increased hepatic vein flow, reduced portal vein diameter, and decreased liver size. miloa.eu Significant reductions in serum ALT and AST levels were also observed in the ALE group. miloa.eu

Regarding glycemic control, a systematic review and meta-analysis of nine RCTs indicated that the administration of artichoke and its products led to a significant reduction in fasting blood sugar (FBS) concentrations in humans. nih.gov However, this analysis did not find significant alterations in fasting insulin (B600854), HOMA-IR, or Hemoglobin A1c (HbA1c) levels. nih.gov

Here is a summary of findings from selected Randomized Controlled Trials:

Study PopulationIntervention (containing this compound)DurationKey FindingsCitation
Patients with hyperlipemic syndrome (n=60)Cynarin50 daysSignificant reduction in hypercholesterolemia, pre-beta-lipoproteins, beta/alpha-lipoprotein ratio, and body weight. nih.gov
Adults with mild to moderate hypercholesterolemia (n=75)Standardized Artichoke Leaf Extract12 weeksModest but statistically significant reduction in total plasma cholesterol. No significant changes in LDL-C, HDL-C, or triglycerides in this specific trial. nih.gov
Patients with non-alcoholic fatty liver disease (n=90)Artichoke Leaf Extract2 monthsImproved ultrasound liver parameters (hepatic vein flow, portal vein diameter, liver size) and reduced serum ALT and AST. miloa.eu
Humans (across 9 RCTs in meta-analysis)Artichoke/Artichoke productsVariedSignificant reduction in fasting blood sugar (FBS). No significant changes in fasting insulin, HOMA-IR, or HbA1c in the pooled analysis. nih.gov

Observational and Cohort Studies (Mentioned as Research Gap)

While RCTs are crucial for establishing efficacy, observational studies, including cohort studies, can provide valuable data on long-term effects and associations in real-world settings. tg.org.aunih.gov However, the available literature specifically focusing on this compound itself within large-scale observational or cohort studies in humans appears limited. Much of the research investigating the long-term health outcomes associated with artichoke consumption or exposure relies on studies of artichoke extracts, where this compound is one of several active compounds. mdpi.comnih.gov

Observational studies involve observing participants without intervention and can provide descriptive data and information on long-term effects and safety, often at lower costs than RCTs. tg.org.aunih.gov They are particularly useful when RCTs are not feasible or ethical, such as for rare diseases or when studying inherent traits. nih.govresearchgate.net However, a key limitation of observational studies is their inability to definitively establish causality due to potential confounding factors and bias, which are better controlled in randomized trials. tg.org.aunih.govscribd.com Further dedicated observational and epidemiological studies specifically tracking this compound intake and health outcomes would be beneficial to complement the existing clinical trial data on artichoke extracts. mattioli1885journals.com

Research on Potential Beneficial Effects on Specific Human Conditions

Research suggests that this compound, primarily as a component of artichoke leaf extract, may offer potential beneficial effects on several human health conditions, particularly those related to metabolic and liver function. mdpi.commonaldi-archives.orgresearchgate.net

Hypercholesterolemia and Hyperlipidemia

Multiple studies have investigated the impact of artichoke extracts containing this compound on lipid profiles. As mentioned in the RCT section, a controlled trial showed cynarin's ability to reduce hypercholesterolemia and related lipid markers. nih.gov Studies using artichoke leaf extracts in individuals with primary mild hypercholesterolemia have also demonstrated significant reductions in total cholesterol and LDL cholesterol. mdpi.comnih.gov Some research indicates that these effects may be linked to the inhibition of cholesterol biosynthesis by artichoke extracts, potentially through the HMG-CoA reductase enzyme pathway. taylorandfrancis.commdpi.com

A meta-analysis of nine trials concluded that artichoke supplementation led to a significant decrease in plasma LDL-C. taylorandfrancis.com However, one older study noted the inefficiency of cynarin as a therapeutic regimen in patients with familial type II hyperlipoproteinemia. mattioli1885journals.com

Here is a summary of observed effects on lipid parameters:

Lipid ParameterObserved Effect (Artichoke Extract/Cynarine)Supporting EvidenceCitation
Total CholesterolDecreasedControlled trials, studies in hypercholesterolemic adults, meta-analysis. nih.govnih.govmdpi.comnih.gov
LDL CholesterolDecreasedStudies in hypercholesterolemic adults, meta-analysis. taylorandfrancis.commdpi.comnih.gov
TriglyceridesDecreased (in some studies)Some animal studies and clinical trials, though not consistently observed in all human trials. mdpi.comnih.gov
HDL CholesterolIncreased (in some studies)Some studies in hypercholesterolemia, though not consistently observed in all human trials. mdpi.com
Pre-beta-lipoproteinsReducedControlled trial with cynarin. nih.gov
Beta/alpha-lipoprotein ratioReducedControlled trial with cynarin. nih.gov

Type 2 Diabetes Mellitus

Research exploring the direct effects of this compound on Type 2 Diabetes Mellitus is less extensive than that on lipid disorders, often focusing on artichoke extracts. A systematic review and meta-analysis of RCTs found that artichoke and its products significantly reduced fasting blood sugar concentrations. nih.gov However, this analysis did not show significant effects on other glycemic indices like fasting insulin, HOMA-IR, or HbA1c. nih.gov

Liver Function and Hepatobiliary Disorders

This compound has been particularly noted for its potential hepatoprotective and choleretic effects. mattioli1885journals.comauctoresonline.orgdarwin-nutrition.fr Artichoke leaf extracts have been traditionally used for liver and digestive complaints. monaldi-archives.orgauctoresonline.org Studies suggest that these extracts can accelerate liver regeneration and increase bile formation and excretion. auctoresonline.org

Research indicates that this compound may play a role in protecting liver cells. researchgate.netdarwin-nutrition.fr Studies on rat hepatocytes have shown hepatoprotective activity of this compound against induced toxicity. mattioli1885journals.comresearchgate.net In clinical settings, a pilot RCT in patients with NAFLD demonstrated that artichoke leaf extract supplementation improved liver parameters and reduced liver enzyme levels. miloa.eu The hepatoprotective effects of artichoke extracts are often attributed to their antioxidant and anti-inflammatory properties, with this compound being one of the key active compounds. miloa.eumdpi.comauctoresonline.org

Safety and Tolerability Profiles in Human Research

Based on the available clinical research, artichoke extracts containing this compound generally appear to have a favorable safety and tolerability profile in humans when used in studied amounts. taylorandfrancis.commonaldi-archives.orgnih.gov Clinical trials and meta-analyses have reported no serious side effects, confirming the tolerability of artichoke in the short and medium term. taylorandfrancis.com The most frequently reported adverse event is mild and transient abdominal discomfort. taylorandfrancis.com

Studies specifically mentioning the safety of artichoke leaf extract in clinical trials, including those involving patients with hypercholesterolemia or NAFLD, have noted no adverse effects or a manageable safety profile. miloa.euresearchgate.net While research on the safety of isolated this compound in humans is less extensive than that on artichoke extracts, the historical use of cynarin-based preparations for liver and gallbladder disorders and the safety data from studies using this compound-rich extracts contribute to the understanding of its tolerability. monaldi-archives.org

Cynarine Derivatives and Structural Activity Relationship Research

Synthesis and Characterization of Novel Cynarine (B160887) Derivatives

The synthesis of novel this compound derivatives is an active area of research aimed at developing compounds with improved pharmacological profiles rjsocmed.comafjbs.com. While this compound itself is a natural product, its derivatives can be synthesized to explore variations in structure and their resulting biological activities researchgate.net.

One approach to synthesizing quinic acid derivatives, which form the core structure of this compound, involves straightforward two-step protocols such as lactonization/ketalization followed by aminolysis rsc.org. Modifications can be made at the hydroxyl groups or the carboxyl group of the quinic acid scaffold rsc.org. For instance, converting the cis C-3/C-4 hydroxyl groups into a ketal via reaction with a ketone using a strong acid catalyst is a synthetic strategy rsc.org. Additionally, modifying the C-1 carboxyl group to other functional groups can potentially reduce cytotoxicity rsc.org.

Characterization of these novel derivatives typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS), which provide detailed information about their molecular structures rjsocmed.comafjbs.com. Techniques like Thin-Layer Chromatography (TLC) are also used to determine the identity and assess the purity of synthesized compounds afjbs.com.

Elucidation of Structure-Activity Relationships for Enhanced Biological Effects

Elucidating the Structure-Activity Relationship (SAR) involves understanding how specific chemical features of a molecule influence its biological activity gardp.orgwikipedia.orgcollaborativedrug.com. This knowledge is crucial for designing and synthesizing derivatives with enhanced therapeutic potential researchgate.net. SAR studies on this compound derivatives have focused on identifying the structural elements responsible for their immunosuppressive, antioxidant, and anti-inflammatory properties mattioli1885journals.comresearchgate.netuthsc.edu.

Immunosuppressive Properties of Quinic Acid Derivatives

Research suggests that the quinic acid portion of compounds found in certain plant extracts contributes significantly to their anti-inflammatory activity by inhibiting the pro-inflammatory transcription factor NF-κB uthsc.edugoogle.com. Studies on novel quinic acid derivatives have explored their potential as immunosuppressive agents, particularly targeting T-cell receptors rsc.orgnih.gov.

One synthesized quinic acid derivative, referred to as Cyn-1324, demonstrated similar efficacy to this compound in reducing T-cell immune responses with lower toxicity rsc.org. In vitro binding measurements indicated that Cyn-1324's blocking effect between CD28 and CD80 was approximately 31% ± 4% rsc.org. This suggests that modifications to the quinic acid structure can yield compounds with targeted immunosuppressive effects rsc.org.

Another study synthesized a novel immunosuppressant (MQ4) by conjugating mycophenolic acid (MPA) to quinic acid via amide bonds acs.org. While MQ4 showed a partially compromised immunosuppressive effect on human lymphocyte proliferation compared to MPA alone, it demonstrated significantly decreased cytotoxicity to insulin-producing β cells acs.org. This highlights how structural modifications involving the quinic acid scaffold can influence both immunosuppressive potency and toxicity acs.org.

Further SAR examination of quinic acid derivatives has shown that amide substitution at the carboxylic acid position can yield potent inhibitors of NF-κB uthsc.edu. Acetylation of hydroxyl groups on the quinic acid structure was found to reduce NF-κB inhibitory activity uthsc.edu. Dehydroxyl quinic acid amides were synthesized to retain anti-inflammatory activity and enhance resistance to microbial degradation, showing NF-κB inhibition at a concentration of 1 µM, comparable to the positive control dexamethasone (B1670325) uthsc.edu.

Antioxidant and Anti-Inflammatory Activities of Cinnamic Acid Derivatives

Cinnamic acid derivatives, including those found in this compound like caffeic acid, are well-known for their antioxidant and anti-inflammatory properties researchgate.netnih.govmdpi.commdpi.comnih.gov. The presence of functional groups such as hydroxyl, methoxy (B1213986), or ester bonds in these molecules often enhances their anti-inflammatory effects by interacting with various inflammatory mediators mdpi.com.

The antioxidant activity of cinnamic acid derivatives is largely attributed to the presence of a vinyl fragment and a phenyl ring, with hydroxyl or catechol groups on the phenyl ring further enhancing these properties mdpi.com. Dihydroxy derivatives generally exhibit stronger antioxidant activity compared to monohydroxy derivatives due to the presence of two hydroxyl groups on the phenyl ring, which improves their ability to neutralize free radicals researchgate.netmdpi.com.

Studies have shown that this compound, which contains two caffeic acid moieties (a dihydroxycinnamic acid), exhibits strong antioxidant activities against various radicals, including DPPH and ABTS radicals mattioli1885journals.com. Its antioxidant activity has been reported to be stronger than that of standards like Trolox (B1683679) and caffeic acid in certain assays mattioli1885journals.com.

The anti-inflammatory effects of cinnamic acid derivatives are often linked to their ability to modulate key pro-inflammatory pathways mdpi.com. For example, ferulic acid, a cinnamic acid derivative, has a methoxy group that improves its interaction with cell membranes and facilitates better inhibition of inflammatory enzymes like COX-2 and iNOS mdpi.com.

Research on novel multi-target cinnamic acids has demonstrated their activity against biological targets involved in inflammation and allergy, such as lipoxygenase mdpi.comnih.gov. These derivatives have shown strong antioxidant capacity and inhibited lipid peroxidation mdpi.com.

Comparison of this compound with its Derivatives and Related Compounds

Comparing this compound with its derivatives and related compounds, such as chlorogenic acid and caffeic acid, provides insights into the contribution of specific structural features to biological activity mattioli1885journals.come-nps.or.kr.

This compound (1,3-dicaffeoylquinic acid) is a dicaffeoylquinic acid derivative, while chlorogenic acid is a monocaffeoylquinic acid (specifically, 3-O-caffeoylquinic acid) nih.govguidetopharmacology.org. Both contain caffeic acid and quinic acid moieties, but differ in the number and position of caffeic acid esterifications on the quinic acid core nih.govnih.gov. Caffeic acid is the phenolic acid component found in both this compound and chlorogenic acid nih.govnih.gov.

Studies comparing the antioxidant activity of these compounds have shown that this compound often exhibits higher antioxidant activity compared to chlorogenic acid and other mono-caffeoylquinic acids mattioli1885journals.come-nps.or.kr. This enhanced activity in this compound is attributed to the presence of two caffeic acid units, each contributing hydroxyl groups that are crucial for radical scavenging mattioli1885journals.commdpi.com. For instance, in a malondialdehyde assay, this compound (1,3-di-caffeoylquinic acid) showed stronger activity than 1,5-di-caffeoylquinic acid and 4,5-di-caffeoylquinic acid e-nps.or.kr. Its activity was also stronger than chlorogenic acid and 1-caffeoylquinic acid mattioli1885journals.com.

While this compound is known for its choleretic, hepatoprotective, and antioxidant activities, related compounds like chlorogenic acid also possess various pharmacological activities, including antioxidant, anti-carcinogenic, and immunomodulatory effects mattioli1885journals.comguidetopharmacology.orgnih.gov. Caffeic acid itself demonstrates antioxidant and anti-inflammatory properties researchgate.netnih.gov.

Emerging Research Areas and Future Directions for Cynarine

Systems Biology and Network Pharmacology Approaches for Comprehensive Mechanism Elucidation

Systems biology and network pharmacology are increasingly being employed to understand the complex mechanisms of action of bioactive compounds like Cynarine (B160887). These approaches move beyond the traditional "one-target, one-drug" paradigm to explore the multi-target effects characteristic of many natural products. frontiersin.orgfrontiersin.org Network pharmacology integrates various data sources, including genomics, proteomics, and metabolomics, to construct networks revealing the interactions between compounds, targets, and diseases. frontiersin.orgnih.gov

Studies utilizing network pharmacology have begun to shed light on this compound's effects. For instance, research on this compound's role in the treatment of non-alcoholic fatty liver disease (NAFLD) has used network pharmacology to predict and analyze its potential mechanisms. This involves constructing a network of this compound-action targets and a protein-protein interaction (PPI) network. nih.govresearchgate.net Through such analyses, potential targets and signaling pathways are identified. In the NAFLD study, network pharmacology analysis suggested that this compound could act on 48 potential targets, with key roles identified for CASP3, TP53, MMP9, ELANE, and NOTCH1. nih.govresearchgate.net The PPI network indicated that immune and inflammation-related targets are pivotal, and KEGG analysis pointed to the PI3K-Akt signaling pathway, cell cycle, and MAPK signaling pathway as potential main pathways involved in this compound's effects on NAFLD. nih.govresearchgate.net Molecular docking studies further supported these findings by indicating good binding activity between this compound and therapeutic targets. nih.gov

These integrated approaches provide a systematic view of how this compound might exert its effects by modulating multiple targets and pathways simultaneously, offering a scientific basis for further investigation and development. nih.gov

Translational Research Bridging Preclinical and Clinical Findings

Translational research is crucial for bridging the gap between discoveries made in laboratory and preclinical studies and their application in clinical settings to improve human health. yale.eduleicabiosystems.com For this compound, this involves taking findings from in vitro and in vivo studies and exploring their relevance and efficacy in human populations. accscience.com

While preclinical studies have indicated various potential health benefits of this compound, including hepatoprotective, antioxidant, and lipid-lowering effects, translational research aims to validate these effects in humans. mattioli1885journals.comresearchgate.net This involves designing clinical studies and trials to assess the safety, efficacy, and optimal use of this compound or artichoke extracts standardized for this compound content. leicabiosystems.com The NAFLD study, after identifying potential targets and pathways through network pharmacology and validating some findings in cell experiments, highlighted the need for further verification of this compound's effectiveness in NAFLD treatment through animal-level studies and clinical trials. nih.govresearchgate.net

Translational research also involves understanding the pharmacokinetics of this compound in humans, how it is absorbed, metabolized, and distributed in the body, which is essential for determining its potential therapeutic utility. Bridging preclinical evidence with robust clinical data is a critical step in establishing the health benefits of this compound and facilitating its potential use in clinical medicine or as a health supplement. leicabiosystems.com

Exploration of Synergistic Effects with Other Bioactive Compounds

This compound is one of many bioactive compounds found in artichoke and other plants. Research is increasingly exploring the potential synergistic effects of this compound when combined with other phytochemicals. Synergy can occur when the combined effect of two or more compounds is greater than the sum of their individual effects.

Exploring these synergistic interactions is important for understanding the full potential of this compound, especially in the context of whole plant extracts or multi-component formulations. Research in this area can help in developing more effective functional foods or nutraceuticals that leverage the combined benefits of different bioactive compounds. frontiersin.org

Advanced Research on this compound in the Context of Functional Foods and Nutraceuticals

This compound is recognized as a biologically active component with potential health effects, making it a candidate for inclusion in functional foods and nutraceuticals. mattioli1885journals.commattioli1885journals.com Functional foods are those that have a potentially positive effect on health beyond basic nutrition, while nutraceuticals are products derived from food sources with extra health benefits in addition to the basic nutritional value found in foods.

Further research is needed to optimize the delivery of this compound in functional food formats, assess its long-term effects through dietary intake, and conduct human studies to substantiate the health claims associated with this compound-enriched products. mattioli1885journals.com The potential of artichoke by-products, which contain phenolics like this compound, as raw materials for producing food additives and nutraceuticals is also an area of interest. researchgate.netcapes.gov.br

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for structural identification of cynarine, and how can researchers validate their findings?

  • Methodological Answer : Structural elucidation of this compound requires a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is critical for determining its phenolic hydroxyl groups and quinic acid backbone. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Researchers should cross-validate results using reference standards and replicate analyses under controlled conditions (e.g., solvent purity, temperature). For reproducibility, document all instrumental parameters (e.g., NMR pulse sequences, MS ionization modes) in alignment with guidelines for experimental rigor .

Q. How can researchers optimize extraction protocols for this compound from artichoke leaf tissue while minimizing degradation?

  • Methodological Answer : Use Design of Experiments (DOE) to test variables like solvent polarity (ethanol/water ratios), extraction time, and temperature. For example, a Central Composite Design (CCD) can model interactions between factors. Quantify this compound yield via HPLC-UV with a C18 column (λ = 330 nm) and validate using spike-and-recovery tests. To prevent degradation, incorporate antioxidants (e.g., ascorbic acid) during extraction and store samples at -80°C. Include negative controls (e.g., solvent-only extracts) to assess background interference .

Q. What quantification methods are suitable for measuring this compound in complex biological matrices, and how should validation be conducted?

  • Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred for sensitivity in biological fluids (plasma, urine). Perform method validation per ICH guidelines:

  • Linearity : 5–6 concentration levels (R² ≥ 0.99).
  • Precision/Accuracy : Intra-day/inter-day CV ≤ 15%, recovery 85–115%.
  • Matrix Effects : Assess via post-column infusion.
    Include internal standards (e.g., deuterated this compound analogs) to correct for ion suppression. Publish raw calibration data and chromatograms in supplementary materials .

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacokinetic properties (e.g., bioavailability discrepancies) be systematically resolved?

  • Methodological Answer : Conduct a systematic review (PRISMA guidelines) to aggregate preclinical/clinical studies. Critically appraise methodologies:

  • Dosing Routes : Compare oral vs. intravenous administration.
  • Analytical Sensitivity : Note differences in detection limits (e.g., LC-MS vs. ELISA).
  • Model Systems : Assess interspecies variations (rodent vs. human hepatocytes).
    Use meta-regression to identify covariates (e.g., diet interactions, metabolic enzymes). Highlight gaps via risk-of-bias assessments (Cochrane tools) and propose standardized protocols .

Q. What experimental designs are optimal for studying this compound’s synergistic effects in combination therapies (e.g., with silymarin for hepatoprotection)?

  • Methodological Answer : Employ factorial designs to test additive/synergistic interactions. For in vitro models:

  • Isobolographic Analysis : Calculate Combination Index (CI) values.
  • Dose-Ranging : Use fixed-ratio mixtures (e.g., 1:1, 1:3 this compound:silymarin).
    For in vivo studies, apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to track co-administered bioavailability. Include controls for autofluorescence in imaging assays. Publish raw interaction data and statistical code .

Q. How should researchers address contradictory findings in this compound’s antioxidant vs. pro-oxidant behavior across experimental systems?

  • Methodological Answer : Context-dependent effects may arise from redox conditions (e.g., cellular ROS baseline). Design experiments to:

  • Modulate Oxidative Stress : Use H₂O₂ pretreatment in cell lines.
  • Quantify Redox Markers : Measure glutathione levels, SOD activity, and 8-OHdG DNA damage.
    Apply multivariate analysis (PCA) to distinguish dominant mechanisms. Replicate findings in ≥3 independent assays and report environmental variables (e.g., cell passage number, serum batch) .

Q. What strategies can mitigate batch-to-batch variability in this compound isolation from natural sources during large-scale studies?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles:

  • Critical Quality Attributes (CQAs) : Purity (>95%), residual solvent levels.
  • Process Controls : Monitor column pressure in preparative HPLC.
    Use Principal Component Analysis (PCA) on raw material metadata (e.g., plant harvest season, soil pH) to identify variability drivers. Share chromatographic fingerprints in open-access repositories .

Data Analysis & Reporting Guidelines

Q. How should researchers statistically analyze dose-response relationships in this compound’s anti-inflammatory assays?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Report IC₅₀ values with 95% confidence intervals. For non-monotonic responses (e.g., hormesis), use biphasic models. Validate assumptions via residual plots and goodness-of-fit tests (AIC/BIC). Provide raw dose-response curves in supplementary datasets .

Q. What frameworks are recommended for integrating omics data (transcriptomics, metabolomics) into this compound mechanism-of-action studies?

  • Methodological Answer : Apply pathway enrichment analysis (IPA, KEGG) to link differentially expressed genes to this compound targets. Use weighted correlation networks (WGCNA) to identify co-regulated modules. For multi-omics integration, apply systems biology tools (e.g., MetaboAnalyst 5.0) and deposit raw FASTQ files in public repositories (NCBI SRA). Disclose normalization methods and batch correction steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.